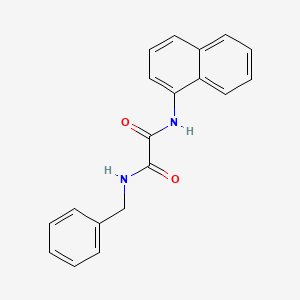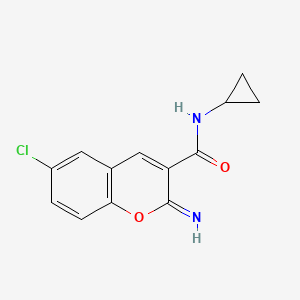![molecular formula C28H31NO5 B4595110 {3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B4595110.png)
{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Overview
Description
{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid typically involves a multi-step process. One common method includes the condensation of benzaldehyde and 1,3-cyclohexanedione in the presence of acetic acid under microwave irradiation . This method is advantageous due to its high yield and eco-friendly conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce reaction times. Catalysts such as Bronsted acidic ionic liquids have been reported to be effective in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which {3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 3,3,6,6-tetramethyl-9,10-di(4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
Uniqueness
What sets {3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-prop-2-ynoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-6-11-34-18-9-7-17(8-10-18)24-25-19(12-27(2,3)14-21(25)30)29(16-23(32)33)20-13-28(4,5)15-22(31)26(20)24/h1,7-10,24H,11-16H2,2-5H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJIAXHBIRLJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC#C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(piperidin-1-yl)methanone](/img/structure/B4595029.png)
![1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B4595036.png)
![3,5-DIMETHOXY-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE](/img/structure/B4595053.png)

![N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4595064.png)

![ethyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}-3-bromobenzoate](/img/structure/B4595072.png)
![N-{2-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4595075.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4595096.png)
![2-[(2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione](/img/structure/B4595104.png)
![2-({[3-(BENZYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID](/img/structure/B4595107.png)
![N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B4595112.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide dihydrochloride](/img/structure/B4595113.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4595123.png)
